8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Description
Scientific Research Applications
Sulfonamide-based Hybrids and Biological Activity
Sulfonamides form a significant class of drugs with a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The compound shares structural similarities with sulfonamide hybrids, which combine sulfonamides with various organic compounds to create hybrids with enhanced biological activities. Recent advances in this area have led to the development of two-component sulfonamide hybrids, incorporating structures such as quinoline and isoxazole, demonstrating diverse pharmacological potentials (Ghomashi et al., 2022).
Green Chemistry in Synthesis
A study on the reaction of isatins with amino uracils and isoxazoles highlights a green and efficient approach for synthesizing isoxazole fused quinoline scaffolds. This approach underscores the importance of environmentally friendly methods in creating complex structures related to the compound of interest, providing a regioselective synthesis path with excellent yield and high regioselectivity, emphasizing the role of green chemistry in pharmaceutical synthesis (Poomathi et al., 2015).
Antitumor Potential
The synthesis and antibacterial activity of new tetracyclic quinolone antibacterials explore the creation of compounds with a novel tetracyclic structure, including sulfonamide elements, and their evaluation against both Gram-positive and Gram-negative bacteria. This research not only contributes to the understanding of antibacterial agents but also provides insights into the structural aspects that could influence antitumor activity, given the shared structural motifs with the compound (Taguchi et al., 1992).
Caspase-3 Inhibitory Activity
Research on the synthesis and caspase-3 inhibitory activity of 8-sulfonyl-dioxo-dihydro-pyrroloquinolines introduces a method for assembling target molecular scaffolds that share structural characteristics with the compound of interest. This research is particularly relevant for its implications in developing treatments for conditions mediated by caspase-3, suggesting potential applications in cancer therapy and apoptosis-related diseases (Kravchenko et al., 2005).
properties
IUPAC Name |
6-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-16-2-1-11-7-14(8-12-3-6-20(16)17(11)12)25(22,23)19-5-4-15-13(10-19)9-18-24-15/h7-9H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFMBJUCEKAXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=C(C4)C=NO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.